molecular formula C8H16N2O2 B179771 Ethyl 1,4-diazepane-1-carboxylate CAS No. 18739-39-4

Ethyl 1,4-diazepane-1-carboxylate

Cat. No. B179771
CAS No.: 18739-39-4
M. Wt: 172.22 g/mol
InChI Key: CYXOGUSFYRBSJU-UHFFFAOYSA-N
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Patent
US05354747

Procedure details

To a solution of homopiperazine (50.0 g, 0.5 mol) in aqueous HCl adjusted to pH 4 using approximately 400 mL of 2N HCl was added ethyl chloroformate (50 mL, 0.53 mol) dropwise maintaining the pH at 4 by the addition of 25% aqueous NaOH. The reaction mixture was brought to pH 14 with 25% aqueous NaOH and extracted with 3×250 mL of Et2O. These extracts were discarded and the aqueous was brought to pH 10 with 2N HCl and Na2CO3. After extracting the aqueous with 3×150 mL of Et2O, these combined extracts were dried over Na2SO4, and stripped of all solvent under reduced pressure. The residue was vacuum distilled at 0.1 mm of Hg and the title compound was obtained as the fraction (25.0 g) distilling at 103° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10].[OH-].[Na+]>Cl>[N:1]1([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1CCNCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise maintaining the pH at 4
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×250 mL of Et2O
EXTRACTION
Type
EXTRACTION
Details
After extracting the aqueous with 3×150 mL of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
these combined extracts were dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled at 0.1 mm of Hg

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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